delta-Hexalactone (CAS 823-22-3) is a six-membered aliphatic lactone (tetrahydro-6-methyl-2H-pyran-2-one) presenting as a colorless, oily liquid with a specific gravity of approximately 1.037–1.053 at 20 °C. In industrial procurement, it serves a dual role: it is a high-value flavor and fragrance ingredient renowned for its creamy, dairy, and nut-like organoleptic properties, and it is an increasingly important specialty comonomer in polymer science. In materials engineering, it undergoes ring-opening polymerization (ROP) to modify the thermal and mechanical properties of aliphatic polyesters, making it a critical building block for advanced biodegradable plastics and targeted drug delivery vehicles[1].
Substituting delta-hexalactone with its structural isomer, gamma-hexalactone, or with the unsubstituted epsilon-caprolactone, leads to failures in both flavor formulation and polymer synthesis. In flavor applications, gamma-hexalactone imparts herbaceous, hay, and coumarin-like notes, which completely disrupt the target creamy and dairy profiles provided by the delta-isomer[1]. In polymer science, replacing delta-hexalactone with epsilon-caprolactone yields a highly crystalline, rigid polycaprolactone (PCL) matrix that degrades slowly. The specific methyl substitution on the six-membered ring of delta-hexalactone is required to disrupt polymer chain packing, thereby lowering crystallinity and accelerating enzymatic degradation—a feature impossible to achieve with generic unsubstituted lactones [2].
When synthesizing aliphatic polyesters, the use of pure epsilon-caprolactone results in highly crystalline polymers with slow degradation kinetics. Copolymerization with delta-hexalactone introduces pendant methyl groups that sterically hinder ordered chain packing. Quantitative analysis of poly(epsilon-caprolactone-ran-delta-hexalactone) nanoparticles demonstrates that increasing the delta-hexalactone fraction significantly reduces the bulk polymer crystallinity. This morphological shift directly accelerates enzymatic degradation rates (e.g., via Candida rugosa lipase) compared to the highly crystalline epsilon-caprolactone homopolymer baseline [1].
| Evidence Dimension | Polymer Crystallinity and Enzymatic Degradation Rate |
| Target Compound Data | Poly(epsilon-caprolactone-ran-delta-hexalactone) exhibits an amorphous state with significantly accelerated enzymatic degradation. |
| Comparator Or Baseline | Pure poly(epsilon-caprolactone) exhibits high crystallinity and slow degradation kinetics. |
| Quantified Difference | Incorporation of delta-hexalactone drastically reduces crystallinity, enabling tunable, faster enzymatic degradation profiles. |
| Conditions | Nanoparticle formulation and enzymatic degradation assays using Candida rugosa lipase. |
Procurement of delta-hexalactone as a comonomer is essential for materials engineers needing to precisely tune the degradation kinetics and flexibility of biodegradable plastics.
Substituted six-membered lactones often face thermodynamic barriers to polymerization. However, delta-hexalactone demonstrates excellent reactivity in controlled ring-opening polymerization (ROP) when paired with rare-earth metal catalysts. Using bis(phenolate) yttrium complexes, delta-hexalactone achieves up to 96% monomer conversion within 60 minutes at a 6.0 M initial concentration. Furthermore, the resulting poly(delta-hexalactone) can be chemically recycled back to the pristine monomer with greater than 92% yield using a potassium tert-butoxide promoter, offering a distinct circularity advantage over many conventional aliphatic polyesters [1].
| Evidence Dimension | Monomer Conversion and Chemical Recycling Yield |
| Target Compound Data | 96% monomer conversion in 60 min; >92% depolymerization yield back to monomer. |
| Comparator Or Baseline | Conventional irreversible aliphatic polyesters (typically yield 0% direct-to-monomer recovery). |
| Quantified Difference | >92% recovery of pure monomer from the polymer state, enabling closed-loop material lifecycles. |
| Conditions | ROP using yttrium complexes in toluene (28 °C); depolymerization via KOtBu promoter. |
Buyers developing next-generation circular economy plastics must prioritize delta-hexalactone for its proven ability to undergo high-yield, closed-loop chemical recycling.
In the flavor and fragrance industry, the position of the lactone ring dictates sensory receptor activation. While the five-membered gamma-hexalactone is characterized by herbaceous, tobacco, and coumarin notes suitable for fruit profiles, the six-membered delta-hexalactone delivers a classic lactonic, creamy, and spicy profile. Sensory evaluations confirm that delta-hexalactone is indispensable for authentic butter, cream, milk, and nut flavors, with a recommended usage level of up to 10 ppm in finished food products [1].
| Evidence Dimension | Organoleptic Profile and Application Suitability |
| Target Compound Data | delta-Hexalactone (creamy, butter, nut, spicy nuances). |
| Comparator Or Baseline | gamma-Hexalactone (herbaceous, coumarin, hay/tobacco notes). |
| Quantified Difference | Distinct structural isomerism shifts the flavor profile from herbaceous (gamma-lactone) to rich dairy/creamy (delta-lactone). |
| Conditions | Standard sensory evaluation in flavor concentrates and finished food products. |
Flavorists must procure the specific delta-isomer to achieve authentic dairy notes, as substitution with the gamma-isomer will introduce unacceptable herbaceous off-flavors.
Used as a critical comonomer with epsilon-caprolactone to manufacture amorphous, fast-degrading aliphatic polyesters for sustainable packaging and agricultural films, leveraging its ability to disrupt polymer crystallinity [1].
Incorporated into polycaprolactone matrices to lower bulk crystallinity, thereby enhancing the encapsulation efficiency and release kinetics of hydrophobic active pharmaceutical ingredients [2].
Procured as a core flavoring agent in artificial butter, cream, milk, and nut flavors where its specific spicy and creamy lactonic profile cannot be replicated by gamma-lactones [3].
Utilized in advanced materials research focused on chemically recyclable polymers, leveraging its ability to undergo controlled ROP and high-yield depolymerization back to the monomer [4].
Irritant